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Compound of Interest

Compound Name: 4-Cyclopropyl-4-oxobutyric acid

Cat. No.: B1591253 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Cyclopropyl-4-oxobutyric acid, with a molecular formula of C₇H₁₀O₃ and a molecular

weight of 142.15 g/mol , is a carboxylic acid and ketone derivative of interest in organic

synthesis and pharmaceutical research.[1][2][3][4] Its structural complexity, featuring a

cyclopropyl ring adjacent to a ketone and a butyric acid chain, gives rise to a unique

spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous

identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Cyclopropyl-4-oxobutyric acid, including Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The

analysis is grounded in fundamental spectroscopic principles and data from analogous

structures, offering a robust framework for researchers working with this compound.

Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in 4-Cyclopropyl-4-oxobutyric acid dictates its

spectral characteristics. A systematic analysis of its structure is the first step in predicting and

interpreting its spectroscopic data.
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Caption: Molecular structure of 4-Cyclopropyl-4-oxobutyric acid with atom numbering for

spectroscopic assignment.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom

environments in a molecule. The spectrum of 4-Cyclopropyl-4-oxobutyric acid is expected to

show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.

Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclopropyl-4-oxobutyric acid
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is

critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is

preferable for ensuring the observation of the acidic carboxylic proton.

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use tetramethylsilane

(TMS) as an internal standard (0 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data and Interpretation
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

H (Carboxylic

Acid)
10.0 - 12.0 Singlet (broad) 1H -

H-2, H-3

(Methylene α to

COOH)

2.80 Triplet 2H ~6.5

H-2, H-3

(Methylene β to

COOH)

3.20 Triplet 2H ~6.5

H-5 (Methine of

cyclopropyl)
2.50 Multiplet 1H -

H-6, H-7

(Methylene of

cyclopropyl)

0.90 - 1.20 Multiplet 4H -

Causality Behind Assignments:

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the

electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far

downfield.

Methylene Protons: The two methylene groups form an ethyl bridge between the two

carbonyl groups. The protons closer to the carboxylic acid (H-2, H-3) will be slightly more

shielded than those adjacent to the ketone (H-2, H-3). Both are expected to be triplets due to

coupling with their neighbors.

Cyclopropyl Protons: The cyclopropyl protons reside in a unique magnetic environment. The

methine proton (H-5) will be the most deshielded of the cyclopropyl protons due to its

proximity to the ketone. The methylene protons (H-6, H-7) are shielded and appear in the

upfield region, often as complex multiplets due to geminal and vicinal coupling.
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¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the different carbon environments within

the molecule.

Experimental Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding

frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

Data Acquisition: Typically, a proton-decoupled spectrum is acquired to simplify the spectrum

to single lines for each unique carbon.

Data Processing: Standard Fourier transformation and processing are applied.

Predicted ¹³C NMR Data and Interpretation
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C4 (Ketone Carbonyl) 208 - 212

C1 (Carboxylic Acid Carbonyl) 175 - 180

C3 (Methylene α to Ketone) 35 - 40

C2 (Methylene α to COOH) 28 - 33

C5 (Methine of cyclopropyl) 18 - 23

C6, C7 (Methylene of cyclopropyl) 10 - 15

Causality Behind Assignments:

Carbonyl Carbons: The ketone (C4) and carboxylic acid (C1) carbonyl carbons are the most

deshielded due to the direct attachment of electronegative oxygen atoms, appearing at the

lowest field.

Methylene Carbons: The chemical shifts of the methylene carbons (C2 and C3) are

influenced by the adjacent carbonyl groups.
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Cyclopropyl Carbons: The cyclopropyl carbons (C5, C6, C7) are highly shielded and appear

in the upfield region of the spectrum, a characteristic feature of strained ring systems.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Experimental Protocol
Sample Preparation: The spectrum can be acquired using a neat solid sample on an

Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Predicted IR Data and Interpretation
Frequency (cm⁻¹) Vibration Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~1710 C=O stretch Carboxylic Acid

~1685 C=O stretch
Ketone (conjugated to

cyclopropyl)

~3080 C-H stretch Cyclopropyl C-H

2850-2960 C-H stretch Methylene C-H

Causality Behind Assignments:

The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-

H stretch of a carboxylic acid dimer.

Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will

appear around 1710 cm⁻¹, while the ketone carbonyl, being conjugated with the cyclopropyl

ring, will absorb at a slightly lower frequency, around 1685 cm⁻¹.
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The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency (~3080

cm⁻¹) than the methylene C-H stretches, which is characteristic of strained rings.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural elucidation.

Experimental Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft

ionization technique suitable for polar molecules like carboxylic acids.

Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data and Interpretation
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 143.06 is

expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 141.05 would be

observed.

Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the

stability of the resulting fragments.

[C7H10O3]+•
m/z = 142

[C4H5O]+•
m/z = 69

(Cyclopropylcarbonyl)

α-cleavage

[C3H5O2]+•
m/z = 73

(Propionic acid radical)

α-cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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